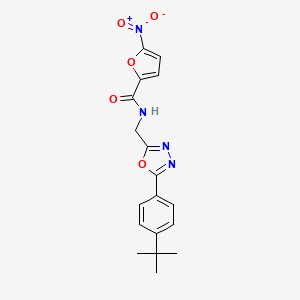
Antitubercular agent-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitubercular agent-13 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound targets the polyketide synthase 13 enzyme, which is crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to the death of the bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-13 involves multiple steps, starting with the preparation of key intermediates. One common route involves the fusion of substituted (prop-2-yn-1-yloxy)benzenes and benzyl azides via click chemistry . The reaction is typically carried out in the presence of a copper catalyst and a suitable solvent, such as ethanol, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Antitubercular agent-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Antitubercular agent-13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex molecules.
Biology: Researchers use it to investigate the biological pathways involved in mycobacterial cell wall synthesis and to develop new diagnostic tools for tuberculosis.
Medicine: this compound is being explored as a potential therapeutic agent for treating drug-resistant strains of tuberculosis.
Mécanisme D'action
Antitubercular agent-13 exerts its effects by inhibiting the polyketide synthase 13 enzyme. This enzyme is responsible for linking the meromycolic acid branch and the α-alkyl fatty acid branch via Claisen condensation, which is essential for the formation of mycolic acids . By blocking this enzyme, this compound prevents the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately the death of the bacteria.
Comparaison Avec Des Composés Similaires
Isoniazid: Inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase.
Rifampicin: Inhibits bacterial RNA synthesis by binding to the beta subunit of RNA polymerase.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness: Antitubercular agent-13 is unique in its specific targeting of the polyketide synthase 13 enzyme, which is not targeted by other antitubercular drugs. This makes it a valuable addition to the arsenal of drugs used to combat drug-resistant strains of tuberculosis .
Propriétés
Formule moléculaire |
C18H18N4O5 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H18N4O5/c1-18(2,3)12-6-4-11(5-7-12)17-21-20-14(27-17)10-19-16(23)13-8-9-15(26-13)22(24)25/h4-9H,10H2,1-3H3,(H,19,23) |
Clé InChI |
GJMQGIOXKFZWFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



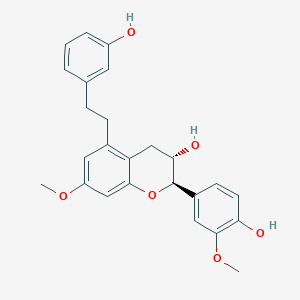
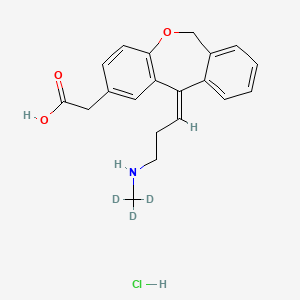

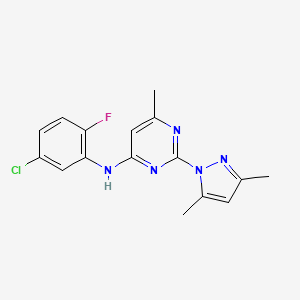
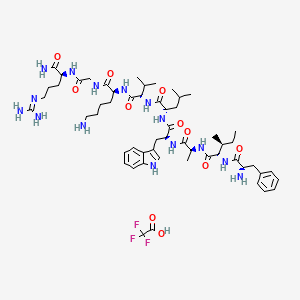

![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)

![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
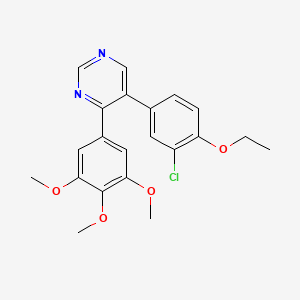
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)
![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)

